Catechin 7-O-apiofuranoside
Description
Contextualization within Flavonoid Glycoside Chemistry
Flavonoids are a large class of polyphenolic secondary metabolites found in plants, characterized by a general structure of a 15-carbon skeleton (C6-C3-C6). This class is further divided into subclasses such as flavones, flavonols, and the flavan-3-ols, to which catechin (B1668976) belongs. Catechin 7-O-apiofuranoside is classified as a flavonoid glycoside. Glycosylation, the enzymatic process that attaches a sugar moiety to a non-sugar molecule (aglycone), is a common modification of flavonoids in nature. researchgate.net
This process significantly alters the properties of the parent flavonoid. In the case of this compound, the aglycone is catechin, and the sugar part is an apiofuranoside (a five-carbon sugar) attached at the 7-position of the catechin's A-ring. nih.gov This glycosidic bond formation generally increases the water solubility and stability of the flavonoid, which can affect its absorption and distribution in biological systems. researchgate.net The specific type of sugar and the position of its attachment create a vast diversity of flavonoid glycosides, each with potentially distinct biological functions. Other catechin glycosides that have been identified in nature include (+)-catechin 5-O-β-D-apiofuranoside and (+)-catechin 7-O-β-D-xylopyranoside. tandfonline.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂O₁₀ | nih.gov |
| Molecular Weight | 422.4 g/mol | nih.gov |
| IUPAC Name | (2R,3S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol | nih.gov |
| Natural Sources | Ulmus species (e.g., Ulmus davidiana, Ulmus macrocarpa, Ulmus pumila) | mdpi.comresearchgate.net |
Significance of Apiofuranosyl Glycosylation in Catechin Derivatives
The attachment of an apiofuranosyl group, a relatively uncommon pentose (B10789219) sugar, at the 7-hydroxyl position of the catechin backbone is a key structural feature of this compound. This specific glycosylation pattern has several important implications. Firstly, it enhances the water solubility of the otherwise less soluble catechin aglycone, which can facilitate cellular uptake and bioavailability. Secondly, the apiofuranosyl moiety may provide increased stability against enzymatic hydrolysis in the digestive tract compared to more common hexose (B10828440) sugars like glucose. This potential for increased resistance could lead to a longer half-life and more sustained biological effects.
Overview of Current Research Trends and Unexplored Areas
Recent academic research on this compound has been concentrated in several key areas. A significant trend is the investigation of its hepatoprotective properties. Studies have demonstrated its ability to inhibit the activation of hepatic stellate cells (HSCs), a critical event in the development of liver fibrosis. researchgate.netnih.gov The mechanism appears to involve the suppression of the STAT3 signaling pathway. researchgate.netnih.govnih.gov
Another major research focus is its effect on muscle health. This compound has been shown to protect against muscle atrophy by reducing the expression of muscle degradation proteins, such as Atrogin-1 and MuRF1, and increasing the expression of muscle synthesis proteins. mdpi.comnih.gov These findings suggest its potential as a therapeutic agent for conditions involving muscle loss, such as sarcopenia. nih.gov Furthermore, its role as an antioxidant and anti-inflammatory agent continues to be an area of active study. mdpi.com
Despite this progress, several areas remain relatively unexplored. While initial studies have highlighted its potential, the full spectrum of its pharmacological activities is not yet known. For instance, some research points to potential anticancer effects, but these are not yet well-characterized. A comprehensive understanding of its metabolism, pharmacokinetic profile, and bioavailability in humans is still lacking. Further research is also needed to fully elucidate the molecular mechanisms underlying its observed biological effects and to explore its potential synergistic interactions with other natural compounds. The chemotaxonomic significance of this compound within the Ulmus genus is established, but its presence and role in other plant species are not widely investigated. tandfonline.comtandfonline.com
Table 2: Summary of Key Research Findings for this compound
| Research Area | Key Findings | Investigated Model | Source |
|---|---|---|---|
| Hepatoprotection | Inhibits activation of hepatic stellate cells; suppresses the STAT3 signaling pathway; reduces collagen synthesis. | TGF-β1-activated LX-2 cells; Thioacetamide-induced liver fibrosis in mice. | researchgate.netnih.govnih.gov |
| Muscle Atrophy | Decreases expression of muscle degradation proteins (Atrogin-1, MuRF1); Increases expression of muscle synthesis proteins (MyoD, Myogenin). | Dexamethasone-treated C2C12 myotubes. | mdpi.comnih.gov |
| Antioxidant Activity | Mitigates oxidative stress induced by hydrogen peroxide. | C2C12 muscle cells. | mdpi.com |
| Chemotaxonomy | Identified as a standard indicator compound for the Ulmus genus. | HPLC and LC-MS/MS analysis of various Ulmus species. | mdpi.comtandfonline.comtandfonline.com |
Properties
IUPAC Name |
(2R,3S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O10/c21-7-20(27)8-28-19(18(20)26)29-10-4-13(23)11-6-15(25)17(30-16(11)5-10)9-1-2-12(22)14(24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEIRJMOKXRLCR-AXDKOMKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Distribution, and Chemotaxonomic Significance
Identification in Specific Botanical Species
This compound has been identified and isolated from several distinct botanical sources, highlighting its distribution across different plant families.
Ulmus davidiana : Catechin (B1668976) 7-O-apiofuranoside has been isolated from the stems, bark, and root barks of various species and varieties within the Ulmus (elm) genus, including Ulmus davidiana var. japonica. woodj.orgnih.gov Its presence is a characteristic chemical feature of these species. tandfonline.com Extensive chromatographic separation of extracts from the stem and root barks of U. davidiana has led to the identification of this and other related catechin glycosides. nih.govfao.org
Polypodium vulgare L. : While studies on the common polypody fern, Polypodium vulgare L., have identified the presence of catechins and epicatechins in its fronds, the specific glycoside Catechin 7-O-apiofuranoside is not explicitly mentioned as a major constituent in the available research. nih.govresearchgate.netnih.gov The primary phenolic compounds identified in methanolic extracts of the fronds are other derivatives like 3-O-caffeoylquinic acid. nih.gov
Pu-erh Tea : Pu-erh tea, a fermented tea from Camellia sinensis var. assamica, contains a complex mixture of polyphenolic compounds. nih.gov The fermentation process significantly alters the chemical composition, leading to the formation of various pigments like theabrownin and changes in the catechin profile. mdpi.commdpi.com While standard catechins such as (+)-catechin and (-)-epicatechin (B1671481) are present, the specific isolation of this compound is not a primary reported finding in the major chemical analyses of Pu-erh tea. nih.govscience.gov The focus is often on the more abundant catechins and their gallate esters. nih.gov
Distribution within Plant Tissues and Organs
The concentration of this compound is not uniform throughout the plant. Research on the Ulmus genus has shown a differential distribution in various organs.
The compound has been successfully quantified in extracts from the leaves, stems, and bark of different Ulmus species. woodj.org For instance, in one study, the concentrations varied between leaf extracts and stem/bark extracts of the same species. woodj.org Specifically, it has been isolated from the stems and barks of Ulmus davidiana var. japonica and the root barks of the same plant. woodj.orgnih.gov This distribution suggests specific roles and storage sites for the compound within the plant's anatomy.
| Species | Plant Part | Presence Confirmed |
|---|---|---|
| Ulmus davidiana var. japonica for. suberosa | Stems and Barks | Yes woodj.org |
| Ulmus davidiana Planchon | Leaves | Yes woodj.org |
| Ulmus davidiana Planchon | Stems and Barks | Yes woodj.org |
| Ulmus davidiana var. japonica | Leaves | Yes woodj.org |
| Ulmus davidiana var. japonica | Stems | Yes woodj.org |
| Ulmus davidiana var. japonica | Root Barks | Yes nih.gov |
| Ulmus parvifolia Jacq | Stems and Barks | Yes woodj.org |
| Ulmus pumila Linne | Stems | Yes woodj.org |
| Ulmus macrocarpa Hance | Not specified | Yes nih.gov |
Chemotaxonomic Marker Potential in Ulmus Genus
Chemotaxonomy utilizes the chemical constituents of plants to classify and differentiate them. This compound has emerged as a significant chemotaxonomic marker for the Ulmus genus. nih.gov
Its consistent presence across various Ulmus species makes it a reliable indicator for this genus. woodj.orgnih.gov Researchers have used High-Performance Liquid Chromatography (HPLC) and other analytical methods to screen for this compound in numerous Ulmus samples. tandfonline.comtandfonline.comexlibrisgroup.com One study confirmed its presence in 22 different Ulmus samples, including 18 species native to China and others from Mongolia, Nicaragua, Vietnam, and Korea, reinforcing its potential for taxonomic classification. tandfonline.comtandfonline.comexlibrisgroup.com The identification of this compound can help distinguish Ulmus species and understand their phylogenetic relationships. nih.gov
| Origin of Ulmus Samples | Number of Samples | Presence of Compound Confirmed |
|---|---|---|
| China | 18 | Yes tandfonline.comtandfonline.comexlibrisgroup.com |
| Mongolia | 1 | Yes tandfonline.comtandfonline.comexlibrisgroup.com |
| Nicaragua | 1 | Yes tandfonline.comtandfonline.comexlibrisgroup.com |
| Vietnam | 1 | Yes tandfonline.comtandfonline.comexlibrisgroup.com |
| Korea | 1 | Yes tandfonline.comtandfonline.comexlibrisgroup.com |
Ecological Roles and Biosynthesis In Planta
The functions of catechins and their glycosides in plants are multifaceted, often relating to defense and stress response.
Ecological Roles : Catechins, in general, are known to possess potent antioxidant properties, which help protect the plant against oxidative stress caused by various environmental factors. nih.govmdpi.com They can act as reactive oxygen species (ROS) scavengers. nih.gov In some plants, catechins serve as infection-inhibiting factors, providing defense against pathogens. mdpi.com The presence of compounds like this compound in the bark of elm trees may contribute to their defense mechanisms against microbial and insect attacks.
Biosynthesis : The biosynthesis of (+)-catechin in plants is a complex process involving multiple enzymatic steps. mdpi.com The pathway begins with the amino acid phenylalanine, which is converted through a series of reactions involving enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Leucoanthocyanidin reductase (LCR). mdpi.com The final step to form this compound would involve a glycosylation event, where an apiose sugar molecule is attached to the catechin backbone at the 7-hydroxyl position by a specific glycosyltransferase enzyme.
Advanced Isolation and Purification Methodologies
Comprehensive Extraction Strategies from Diverse Natural Sources
Catechin (B1668976) 7-O-apiofuranoside is a flavan-3-ol (B1228485) glycoside that has been identified and isolated from a variety of plant sources, primarily within the Ulmus (Elm) genus. woodj.orgtandfonline.comexlibrisgroup.com The effective extraction of this compound is the foundational step for its subsequent purification and analysis. The choice of extraction strategy depends on the plant matrix, the desired yield, and the scale of the operation.
Initial sample preparation is critical for efficient extraction. Plant materials such as stems, barks, and roots are often dried to reduce moisture content and then ground into a fine powder. mdpi.comnih.gov Decreasing the particle size to less than 0.5 mm increases the surface area available for contact with the extraction solvent, leading to more effective extraction of flavonoids. mdpi.com
Traditional solid-liquid extraction methods like maceration, reflux, and Soxhlet extraction are widely used due to their simplicity and low equipment cost. nih.govcreative-proteomics.com These methods typically employ polar solvents, as flavonoids are often found in glycosidic forms with low lipophilicity. nih.gov Solvents such as methanol (B129727), ethanol, acetone, and aqueous mixtures of these are commonly selected. mdpi.comnih.gov For instance, 70% methanol is often cited as an efficient solvent for flavonoid extraction via maceration. mdpi.com An extensive chromatographic separation of an n-BuOH soluble fraction from the stem and root barks of U. davidiana has been successfully used to isolate related catechin glycosides. nih.gov
To overcome the limitations of traditional methods, such as long extraction times and high solvent consumption, modern "green" extraction techniques are increasingly employed. nih.govnih.govresearchgate.net These advanced strategies include:
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt plant cell walls, enhancing the release of target compounds. creative-proteomics.comnih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process. creative-proteomics.comnih.gov This method has been shown to be time- and cost-effective for extracting related catechins from oak bark. uni-sopron.hu
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to maintain the solvent in a liquid state, which improves extraction efficiency and reduces extraction time and solvent volume. mdpi.comnih.gov
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. While effective, it is a more complex and costly technique. creative-proteomics.comnih.gov
The selection of the appropriate extraction method and solvent is crucial for maximizing the recovery of Catechin 7-O-apiofuranoside from its natural sources.
Table 1: Natural Sources of this compound This table is interactive and can be sorted by clicking on the headers.
| Plant Species | Part(s) Used | Reference(s) |
|---|---|---|
| Ulmus davidiana var. japonica | Stems, Barks, Leaves | woodj.orgtandfonline.comtandfonline.com |
| Ulmus americana | Bark | woodj.orgtandfonline.comtandfonline.com |
| Ulmus macrocarpa Hance | Bark, Stems | woodj.orgtandfonline.comnih.gov |
| Ulmus parvifolia Jacq | Stems, Barks | woodj.org |
| Ulmus pumila Linne | Stems | woodj.org |
Chromatographic Techniques for High-Resolution Purification (e.g., HPLC, LC-MS, Prep-LC)
Following extraction, crude plant extracts contain a complex mixture of compounds, necessitating high-resolution purification techniques to isolate this compound. mdpi.com Chromatography is the cornerstone of this purification process, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being central to both analytical identification and preparative isolation. tandfonline.comtandfonline.com
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and quantification of this compound. tandfonline.com Reverse-phase columns are typically used, and detection is commonly performed using a UV detector set to 280 nm, which corresponds to the maximum absorbance (λmax) of the compound. woodj.orgtandfonline.com The mobile phase often consists of a gradient of acidified water (e.g., with 0.9% acetic acid) and an organic solvent like acetonitrile. tandfonline.com Under specific conditions, this compound has been observed to elute at retention times of approximately 13.32 ± 0.12 minutes or 14.44 ± 0.14 minutes. woodj.orgtandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a higher level of certainty in identification. tandfonline.comexlibrisgroup.com This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the confirmation of the compound's molecular weight and fragmentation pattern, thus providing unambiguous structural identification. nih.gov
For isolating larger quantities of the compound for further research, preparative-scale chromatography is employed. mdpi.com
Preparative High-Performance Liquid Chromatography (Prep-LC): This method is a scaled-up version of analytical HPLC, using larger columns and higher flow rates to separate and collect milligrams to grams of the pure compound. mdpi.com
Column Chromatography: Techniques like column chromatography over Sephadex LH-20 have been used for the preparative isolation of related catechins. uni-sopron.hu This method separates compounds based on their molecular size and polarity.
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove interfering substances and enrich the catechin fraction from the crude extract before final purification by preparative chromatography. mdpi.com
These chromatographic methods are indispensable for obtaining high-purity this compound for structural elucidation and bioactivity studies. mdpi.com
Table 2: Exemplary HPLC Parameters for this compound Analysis This table is interactive and can be sorted by clicking on the headers.
| Parameter | Condition | Reference(s) |
|---|---|---|
| Detection Wavelength (λmax) | 280 nm | woodj.orgtandfonline.com |
| Mobile Phase | 0.9% Acetic Acid in Water and Acetonitrile | tandfonline.com |
| Flow Rate | 1.0 mL/min | woodj.orgtandfonline.com |
| Column Temperature | Room Temperature | woodj.orgtandfonline.com |
| Injection Volume | 20 µL | woodj.orgtandfonline.com |
Purity Assessment and Yield Optimization Protocols
The final stages of the isolation process involve assessing the purity of the obtained this compound and optimizing the extraction protocols to maximize the yield from the natural source.
Purity Assessment is crucial to ensure that the isolated compound is free from contaminants that could interfere with subsequent analyses or bioassays. The purity is typically confirmed using the same analytical techniques employed for identification:
Analytical HPLC: A sharp, symmetrical peak at the expected retention time in the HPLC chromatogram is a primary indicator of purity. The absence of other significant peaks suggests a high degree of purity. tandfonline.com
LC-MS: This technique confirms the presence of the correct molecular ion and the absence of ions corresponding to potential impurities. tandfonline.com
Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative assessment of purity. For this compound, spots can be visualized under UV light (254 nm). woodj.org Further characterization can be achieved by spraying the plate with reagents such as FeCl3 (producing a black spot) or 10% H2SO4 and anisaldehyde-H2SO4 followed by heating (producing dark brown and orange spots, respectively). woodj.org
Yield Optimization involves systematically adjusting extraction parameters to achieve the highest possible recovery of the target compound from the plant material. researchgate.net Methodologies such as Response Surface Methodology (RSM) can be employed to integrate experimental design with empirical modeling to predict and maximize yields. researchgate.net Key variables that can be optimized include:
Solvent Composition and pH: The polarity and pH of the extraction solvent significantly impact yield. mdpi.comnih.gov For a related compound, epicatechin-7-O-β-D-apiofuranoside, a pH of 5 was found to be optimal. nih.gov
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may cause degradation of thermolabile compounds. nih.govnih.gov An optimal temperature of 90°C was identified for extracting the related epicatechin glycoside. nih.gov
Extraction Time: The duration of the extraction must be sufficient to allow for complete leaching of the compound without causing its degradation. nih.gov An optimized time of 97 minutes was determined in one study. nih.gov
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume affects the concentration gradient and, consequently, the extraction efficiency. nih.gov
A study focused on optimizing the extraction of epicatechin-7-O-β-D-apiofuranoside from Ulmus macrocarpa Hance bark determined that the optimal conditions were a solvent-to-solid ratio of 100 mL/g, a temperature of 90°C, a pH of 5, and an extraction time of 97 minutes, which resulted in a yield of 26.05 ± 0.96 mg/g of extract. nih.gov Such optimization protocols are critical for developing efficient and scalable processes for producing this compound.
Table 3: Parameters for Yield Optimization of a Related Apiofuranoside Glycoside This table is interactive and can be sorted by clicking on the headers.
| Parameter | Optimized Value | Reference |
|---|---|---|
| Solvent-to-Solid Ratio | 100 mL/g | nih.gov |
| Temperature | 90 °C | nih.gov |
| pH | 5 | nih.gov |
| Extraction Time | 97 minutes | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (+)-catechin |
| Acetonitrile |
| Anisaldehyde |
| This compound |
| Epicatechin-7-O-β-D-apiofuranoside |
| Ethanol |
| Methanol |
Comprehensive Analytical Characterization and Structural Elucidation
Application of Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR)
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are fundamental to determining the molecular framework of Catechin (B1668976) 7-O-apiofuranoside. The spectra provide precise information on the catechin backbone and the attached apiofuranose sugar, as well as their connectivity.
The ¹H NMR spectrum shows characteristic signals for the catechin structure: distinct patterns for the A-ring, B-ring, and the heterocyclic C-ring protons. The presence of the apiofuranose moiety is confirmed by a unique set of proton signals, including a key anomeric proton signal. The ¹³C NMR spectrum complements this by showing resonances for all 20 carbon atoms, which are assigned to the catechin aglycone and the five carbons of the apiose sugar.
Two-dimensional NMR experiments are crucial for assembling the structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the catechin rings and the sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning the carbon signal for each protonated position.
HMBC (Heteronuclear Multiple Bond Correlation) is paramount as it shows long-range correlations (typically over 2-3 bonds) between protons and carbons. The critical HMBC correlation is observed between the anomeric proton of the apiose sugar (H-1'') and the C-7 carbon of the catechin A-ring, unambiguously confirming that the sugar is attached at the 7-position.
The following tables present representative ¹H and ¹³C NMR chemical shift data for the (+)-catechin-7-O-β-D-apiofuranoside variant, which provides a complete assignment and is structurally analogous to the more common (-)-catechin (B126292) form.
Table 1: ¹H NMR Spectroscopic Data (in CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Catechin Moiety | |||
| H-2 | 4.71 | d | 7.9 |
| H-3 | 4.22 | ddd | 7.9, 5.5, 2.9 |
| H-4a | 2.95 | dd | 16.1, 5.5 |
| H-4b | 2.60 | dd | 16.1, 2.9 |
| H-6 | 6.20 | d | 2.3 |
| H-8 | 6.13 | d | 2.3 |
| H-2' | 6.98 | d | 1.8 |
| H-5' | 6.81 | d | 8.1 |
| H-6' | 6.78 | dd | 8.1, 1.8 |
| Apiofuranoside Moiety | |||
| H-1'' | 5.43 | d | 2.4 |
| H-2'' | 4.15 | d | 2.4 |
| H-4''a | 3.94 | d | 9.5 |
| H-4''b | 3.86 | d | 9.5 |
| H-5'' | 3.65 | s |
Table 2: ¹³C NMR Spectroscopic Data (in CD₃OD)
| Position | Chemical Shift (δ) ppm |
| Catechin Moiety | |
| C-2 | 83.1 |
| C-3 | 68.1 |
| C-4 | 28.9 |
| C-4a | 101.4 |
| C-5 | 156.4 |
| C-6 | 97.9 |
| C-7 | 158.2 |
| C-8 | 97.0 |
| C-8a | 156.9 |
| C-1' | 132.3 |
| C-2' | 116.1 |
| C-3' | 146.2 |
| C-4' | 146.2 |
| C-5' | 115.4 |
| C-6' | 120.0 |
| Apiofuranoside Moiety | |
| C-1'' | 111.4 |
| C-2'' | 78.7 |
| C-3'' | 80.5 |
| C-4'' | 75.6 |
| C-5'' | 65.5 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis (HR-ESI-MS, LC-MS/MS)
High-resolution mass spectrometry (HR-MS), typically using electrospray ionization (ESI), provides the exact mass of the molecule, which is used to determine its elemental composition. nih.gov For Catechin 7-O-apiofuranoside, the molecular formula is established as C₂₀H₂₂O₁₀. In negative ion mode, HR-ESI-MS detects the deprotonated molecule [M-H]⁻ at an m/z of approximately 421.1138, consistent with this formula.
Tandem mass spectrometry (LC-MS/MS) is employed to study the fragmentation of the parent ion, which yields structural information. The fragmentation pattern is characteristic of a flavonoid glycoside. Key fragmentation events include:
Glycosidic Bond Cleavage : The most prominent fragmentation is the neutral loss of the apiofuranose moiety (C₅H₈O₄, 132 Da). This cleavage results in a major fragment ion at m/z 289, corresponding to the deprotonated catechin aglycone [M-H-132]⁻.
Retro-Diels-Alder (RDA) Fragmentation : The catechin aglycone fragment (m/z 289) undergoes a characteristic RDA reaction, which involves the cleavage of the heterocyclic C-ring. This process typically yields fragment ions around m/z 137 and 151, providing further confirmation of the underlying catechin structure.
Table 3: Key Mass Spectrometry Fragmentation Data for this compound (Negative Ion Mode)
| m/z (Observed) | Formula of Ion | Description |
| 421.11 | [C₂₀H₂₁O₁₀]⁻ | Deprotonated molecule [M-H]⁻ |
| 289.07 | [C₁₅H₁₃O₆]⁻ | Fragment from loss of apiose sugar [M-H-132]⁻ |
| 137.02 | [C₇H₅O₃]⁻ | Fragment from RDA cleavage of the catechin A-ring |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, Specific Rotation)
While NMR and MS establish the connectivity of the molecule, chiroptical methods are essential for determining its absolute configuration. Catechin has two stereocenters (at C-2 and C-3), leading to different stereoisomers. For (-)-Catechin 7-O-apiofuranoside, the configuration is (2R, 3S).
Specific Optical Rotation provides a fundamental measure of the compound's chirality. Although specific values can vary with experimental conditions, a negative sign for the optical rotation is indicative of the (-)-catechin enantiomer.
Electronic Circular Dichroism (ECD) provides more detailed stereochemical information. The ECD spectrum of (-)-catechin and its derivatives is characterized by distinct Cotton effects (CEs), which are positive or negative peaks at specific wavelengths. The ECD spectrum for (-)-Catechin 7-O-apiofuranoside shows characteristic CEs that match the (2R, 3S) configuration. Specifically, a negative Cotton effect is typically observed around 296 nm (related to the π → π* transition), which is a key indicator for the 2R configuration in this class of compounds. acs.orgresearchgate.net
Integration of Spectroscopic Data for Definitive Structural Assignment
The unambiguous structural elucidation of this compound is achieved by integrating the data from all analytical methods.
HR-MS provides the exact molecular formula (C₂₀H₂₂O₁₀).
¹³C NMR confirms the presence of 20 carbon atoms, consistent with the formula.
¹H and ¹³C NMR data, along with HSQC correlations, allow for the complete assignment of the catechin and apiofuranose spin systems.
The key HMBC correlation between the anomeric proton H-1'' of the sugar and carbon C-7 of the A-ring definitively establishes the point of glycosylation.
LC-MS/MS data corroborates the structure by showing the loss of a 132 Da pentose (B10789219) sugar to yield the known catechin aglycone (m/z 289).
Finally, ECD spectroscopy and specific rotation confirm the absolute stereochemistry of the catechin core as (2R, 3S), allowing for the final assignment of the compound as (-)-Catechin 7-O-β-D-apiofuranoside.
This multi-faceted analytical approach ensures a comprehensive and definitive characterization of the molecule's complex structure.
Biosynthesis, Biotransformation, and Enzymatic Studies
Elucidation of Enzymatic Glycosylation Pathways (e.g., Glycosyltransferases)
The biosynthesis of catechin (B1668976) glycosides, including Catechin 7-O-apiofuranoside, is primarily facilitated by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-apiose, to an acceptor molecule—in this case, the catechin aglycone. This process, known as glycosylation, is a critical modification of flavonoids in plants, enhancing their solubility and stability. mdpi.com
In the tea plant (Camellia sinensis), a significant source of catechins, numerous UGT genes have been identified. nih.gov Research has successfully characterized specific UGTs responsible for glycosylating flavonoids at various hydroxyl (OH) positions. nih.gov A key enzyme identified is CsUGT75L12, a flavonoid 7-O-glycosyltransferase, which specifically transfers a glucose unit from UDP-glucose to the 7-OH position of flavonoids. nih.govacs.org While this particular enzyme utilizes glucose, it demonstrates the existence of enzymatic machinery in tea plants capable of targeting the 7-position of the catechin backbone for glycosylation. The formation of this compound would involve a similar mechanism, likely catalyzed by a specific UGT that recognizes UDP-apiose as the sugar donor.
Studies in rice (Oryza sativa) have also linked this compound to the flavonoid biosynthesis pathway. avestia.com A mutation in the RH4 gene in rice led to a twofold increase in the accumulation of this compound, indicating that specific genetic factors regulate the metabolic flux towards the synthesis of this compound. avestia.com
Table 1: Key Enzymes in Flavonoid Glycosylation
| Enzyme Family | Specific Enzyme Example | Function | Relevance to this compound |
| UDP-glycosyltransferases (UGTs) | CsUGT75L12 | Catalyzes the transfer of a sugar to the 7-OH position of flavonoids. nih.gov | Demonstrates the enzymatic basis for 7-O-glycosylation of the catechin molecule. |
| UDP-glycosyltransferases (UGTs) | CsUGT84A22 | Catalyzes the formation of β-glucogallin, a precursor for galloylated catechins. nih.gov | Part of the broader catechin biosynthesis network. |
Microbial and Plant-Mediated Biotransformations of Catechin and its Derivatives
Catechin and its derivatives are subject to biotransformation by both microorganisms and plant cells, leading to a variety of modified compounds. These processes can alter the structure of the parent catechin molecule, including through glycosylation, oxidation, or degradation.
Microbial biotransformation is a significant pathway for modifying catechins. Fungi, in particular, have been shown to be effective biocatalysts. For instance, the endophytic filamentous fungus Diaporthe sp., isolated from tea plants, can transform (+)-catechin into 3,4-cis-dihydroxyflavan derivatives through biooxidation. wikipedia.orgresearchgate.net Another well-studied fungus, Aspergillus niger, which is used in the production of fermented Pu-erh tea, is capable of degrading ester-catechins (like EGCG) into non-ester-catechins and gallic acid through the action of its tannase (B8822749) enzymes. nih.govmdpi.com Bacteria such as Pseudomonas can utilize catechin as a carbon source, converting it into compounds like protocatechuic acid. nih.govresearchgate.net
Plant cell cultures have also demonstrated the ability to glycosylate catechins. Cultured cells of Eucalyptus perriniana can convert (+)-catechin into catechin-7-O-glucoside, a compound structurally similar to this compound. wikipedia.org This highlights the inherent capability of plant cells to perform regioselective glycosylation on the catechin skeleton.
Table 2: Examples of Catechin Biotransformation
| Organism/System | Type | Transformation Product(s) | Reference |
| Diaporthe sp. (fungus) | Microbial | 3,4-cis-dihydroxyflavan derivatives | wikipedia.orgresearchgate.net |
| Aspergillus niger (fungus) | Microbial | Non-ester-catechins, Gallic acid | nih.govmdpi.com |
| Pseudomonas sp. (bacterium) | Microbial | Protocatechuic acid | nih.govresearchgate.net |
| Eucalyptus perriniana (plant cells) | Plant-mediated | Catechin-7-O-glucoside | wikipedia.org |
Influence of Processing on Catechin Glycoside Profile (e.g., Tea Fermentation)
Food processing, especially the fermentation step in tea manufacturing, dramatically alters the chemical profile of catechins. frontiersin.org During the production of oolong and black teas, the maceration of tea leaves releases enzymes like polyphenol oxidase (PPO) and peroxidase (POD). mdpi.com These enzymes initiate the oxidation of simple catechins, leading to the formation of complex condensation products such as theaflavins and thearubigins, which are responsible for the characteristic color and flavor of fermented teas. mdpi.com
Molecular Mechanisms of Biological Activity in Non Human Systems
Modulation of Cellular Signaling Pathways
Catechin (B1668976) 7-O-apiofuranoside has been shown to modulate several key cellular signaling pathways involved in cellular growth, proliferation, and degradation processes.
Inhibition of STAT3 Signaling in Hepatic Stellate Cells
Research has demonstrated that Catechin 7-O-apiofuranoside, also referred to as C7A, can significantly inhibit the activation of hepatic stellate cells (HSCs), a key event in the development of hepatic fibrosis. nih.govnih.gov This inhibitory effect is achieved by blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govnih.gov
The mechanism involves the inhibition of STAT3 phosphorylation and its subsequent translocation to the nucleus. nih.govnih.gov As a result, the expression of downstream genes regulated by STAT3, such as MMP-2 and MMP-9, is also inhibited. nih.govnih.gov In a thioacetamide (B46855) (TAA)-induced liver fibrosis model, C7A was found to significantly inhibit the deposition of extracellular matrix (ECM) by suppressing this STAT3 signaling pathway. nih.govnih.gov The compound also strongly suppressed the expression of ECM-associated proteins and their corresponding mRNA. nih.govnih.gov
Regulation of Akt/mTOR Pathways in Muscle Atrophy Models
In the context of muscle atrophy, this compound has been studied for its effects on signaling pathways that regulate muscle protein synthesis and degradation. The protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of skeletal muscle mass. nih.govscispace.com
Studies on C2C12 murine skeletal muscle cells show that the compound is involved in the modulation of the Akt/forkhead box O (FoxO) signaling pathway, which is intricately linked with mTOR signaling. nih.govscispace.com By influencing this axis, this compound helps to prevent muscle decomposition and promote muscle synthesis. nih.govscispace.com
Modulation of MAPK Cascades (e.g., p38, JNK)
While other related catechin compounds have been shown to modulate mitogen-activated protein kinase (MAPK) cascades, including the p38 and JNK pathways, the specific effects of this compound on these signaling cascades have not been detailed in the currently available research literature.
Regulation of Gene Expression and Protein Synthesis
The modulatory effects of this compound extend to the genetic and protein levels, particularly in the context of muscle tissue.
Effects on Muscle Synthesis-Related Proteins (e.g., MyoD, Myogenin)
In dexamethasone-induced muscle atrophy models using C2C12 myotubes, this compound has been shown to counteract the degradation of muscle tissue by promoting the expression of key muscle-synthesis-related proteins. nih.govscispace.com The expression of Myoblast determination (MyoD) and Myogenin, which are crucial for myogenesis, was found to be increased following treatment with the compound. nih.govscispace.com
This upregulation at both the protein and mRNA levels for MyoD and Myogenin signifies a significant effect on promoting muscle synthesis. nih.govscispace.com Concurrently, the compound was observed to decrease the expression of proteins associated with muscle degradation, such as Atrogin-1 and Muscle RING-Finger protein-1 (MuRF1). nih.govscispace.com
Data Tables
Table 1: Summary of Effects on Cellular Signaling Pathways
| Pathway | Target Cell/Model | Effect of this compound | Research Finding |
|---|---|---|---|
| STAT3 Signaling | Hepatic Stellate Cells | Inhibition | Inhibits phosphorylation and nuclear translocation of STAT3; suppresses downstream genes (MMP-2, MMP-9). nih.govnih.gov |
| Akt/FoxO Signaling | C2C12 Murine Skeletal Muscle Cells | Regulation | Modulates the pathway to inhibit muscle degradation and promote synthesis. nih.govscispace.com |
| FoxO Expression | C2C12 Murine Skeletal Muscle Cells | Decrease | Reduces the expression of FoxO, a key regulator of muscle protein degradation. nih.govscispace.com |
Table 2: Summary of Effects on Gene and Protein Expression in Muscle Atrophy Model
| Gene/Protein | Type | Effect of this compound | Research Finding |
|---|---|---|---|
| MyoD | Muscle Synthesis | Increase | Upregulates both protein and mRNA expression. nih.govscispace.com |
| Myogenin | Muscle Synthesis | Increase | Upregulates both protein and mRNA expression. nih.govscispace.com |
| Atrogin-1 | Muscle Degradation | Decrease | Downregulates the expression of this muscle-degradation-related protein. nih.govscispace.com |
| MuRF1 | Muscle Degradation | Decrease | Downregulates the expression of this muscle-degradation-related protein. nih.govscispace.com |
Inhibition of Muscle Degradation-Related Proteins (e.g., Atrogin-1, MuRF1)
This compound has demonstrated significant effects on the regulation of proteins associated with muscle atrophy. In murine skeletal muscle cells (C2C12), treatment with this compound led to a decrease in the expression of key muscle-degradation-related proteins, specifically Atrogin-1 and Muscle RING-Finger protein-1 (MuRF1). nih.gov These two proteins are E3 ubiquitin ligases that play a pivotal role in the ubiquitin-proteasome system, a major pathway for protein degradation in skeletal muscle. nih.govantibodiesinc.com Their upregulation is a hallmark of muscle atrophy under various conditions. antibodiesinc.com
The mechanism of action involves the modulation of signaling pathways that control the expression of these ligases. For instance, Atrogin-1 and MuRF1 are regulated by the Akt/FoxO signaling pathway. nih.govantibodiesinc.com this compound has been shown to influence this pathway, leading to a reduction in the expression of Atrogin-1 and MuRF1 mRNA. nih.gov This, in turn, inhibits the degradation of muscle proteins and promotes muscle synthesis. nih.gov Studies have confirmed that the compound significantly reduces the expression of both Atrogin-1 and MuRF1, which are critical for preventing muscle wasting. nih.govresearchgate.net The inhibition of these proteins highlights the potential of this compound in mitigating muscle loss. nih.gov
Table 1: Effect of this compound on Muscle Degradation Proteins
| Protein | Effect | Model System | Reference |
|---|---|---|---|
| Atrogin-1 | Decreased expression | C2C12 Murine Skeletal Muscle Cells | nih.gov |
| MuRF1 | Decreased expression | C2C12 Murine Skeletal Muscle Cells | nih.gov |
Modulation of ECM-Associated Proteins (e.g., Fibronectin, α-SMA, CTGF)
This compound has been shown to modulate the expression of proteins associated with the extracellular matrix (ECM), which is critical in the context of tissue fibrosis. nih.govnih.gov In studies involving hepatic stellate cells (HSCs), which are key players in liver fibrosis, the compound significantly inhibited the deposition of ECM proteins. nih.govnih.gov
Specifically, this compound has been observed to suppress the expression of fibronectin, a major component of the ECM that is upregulated in fibrotic conditions. nih.govnih.gov It also downregulates α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, which are the primary cells responsible for excessive ECM production during fibrosis. nih.govresearchgate.net Furthermore, the compound has been shown to inhibit the expression of connective tissue growth factor (CTGF), a potent profibrotic mediator. cienciavida.org This modulation of ECM-associated proteins suggests a potential anti-fibrotic role for this compound. nih.gov
Inhibition of MMP-2 and MMP-9 Expression
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components. While essential for normal tissue remodeling, their dysregulation can contribute to pathological conditions. This compound has been found to inhibit the expression of MMP-2 and MMP-9, two gelatinases that are often upregulated in disease states involving excessive tissue remodeling and fibrosis. nih.govnih.gov
In activated hepatic stellate cells, treatment with this compound led to a significant downregulation of both MMP-2 and MMP-9 at both the protein and mRNA levels. nih.gov The inhibition of these MMPs is a key aspect of the compound's anti-fibrotic effect, as these enzymes are involved in the activation of HSCs and the progression of liver fibrosis. nih.govfrontiersin.org The ability of this compound to suppress MMP-2 and MMP-9 expression highlights its potential to interfere with pathological tissue remodeling processes. nih.govnih.gov
Table 2: Effect of this compound on ECM and MMP Proteins
| Protein/Enzyme | Effect | Model System | Reference |
|---|---|---|---|
| Fibronectin | Suppressed expression | Hepatic Stellate Cells | nih.gov |
| α-SMA | Suppressed expression | Hepatic Stellate Cells | nih.gov |
| CTGF | Inhibited expression | - | - |
| MMP-2 | Inhibited expression | Hepatic Stellate Cells | nih.govnih.gov |
| MMP-9 | Inhibited expression | Hepatic Stellate Cells | nih.govnih.gov |
Cellular Homeostasis and Stress Response
Anti-apoptotic Mechanisms (e.g., Bcl-2/Bax modulation, Caspase-3, PARP)
This compound exhibits significant anti-apoptotic effects by modulating key proteins in the apoptotic cascade. nih.gov Apoptosis, or programmed cell death, is a tightly regulated process, and its dysregulation is implicated in various diseases. mdpi.com The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are central regulators of the intrinsic apoptotic pathway. mdpi.comnih.gov
In studies on C2C12 muscle cells subjected to oxidative stress, this compound was shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio is a critical determinant of cell survival. waocp.orgwaocp.org Furthermore, the compound was found to inhibit the activation of caspase-3, a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the dismantling of the cell. nih.govmdpi.com One such substrate is Poly (ADP-ribose) polymerase (PARP), and this compound was observed to reduce the cleavage of PARP, further indicating the inhibition of apoptosis. nih.gov These findings collectively demonstrate the compound's ability to protect cells from apoptotic death. nih.govresearchgate.net
Oxidative Stress Response and Antioxidant Enzyme Systems
This compound has been reported to possess antioxidant properties, which contribute to its protective effects against cellular damage. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to damage to cellular components and induce apoptosis. cabidigitallibrary.orgmdpi.com
The antioxidant activity of catechins, in general, is well-documented and involves both direct scavenging of ROS and indirect mechanisms such as the induction of antioxidant enzymes. cabidigitallibrary.orgmdpi.comfrontiersin.org While specific studies on this compound's direct interaction with antioxidant enzyme systems are limited, its protective effect against H₂O₂-induced oxidative damage in C2C12 cells suggests an ability to mitigate oxidative stress. nih.gov This protection is crucial for maintaining cellular homeostasis and preventing the initiation of apoptotic pathways triggered by oxidative damage. nih.gov
Intracellular Calcium Mobilization Regulation
Currently, there is a lack of specific research findings in the available scientific literature detailing the direct role or mechanisms of this compound in the regulation of intracellular calcium mobilization.
Interactions with Specific Biomolecules
The interaction of catechins with biomolecules such as proteins and enzymes is fundamental to their biological activity. These interactions are explored through computational modeling and direct enzymatic assays.
Molecular docking studies provide insight into the binding affinities and potential interactions between catechins and various protein targets involved in inflammatory and immune responses. In silico analyses of catechin, the parent compound of this compound, have demonstrated its ability to bind to multiple crucial mediators.
Docking studies have revealed that catechin can interact with key inflammatory cytokines and enzymes. The binding affinity, which indicates the strength of the interaction (with more negative values suggesting stronger binding), has been calculated for several of these targets. These computational findings suggest a molecular basis for the broad anti-inflammatory and immunomodulatory potential of the catechin scaffold.
Table 1: Molecular Docking Interactions of Catechin with Inflammatory Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| TNF-α | -7.1 | Not specified |
| IL-1β | -7.7 | Not specified |
| IL-6 | -6.8 | Arginine 179 |
| iNOS | -8.1 | Interacts with porphyrin ring |
| COX-2 | -8.5 | Not specified |
| Coronavirus Protease | -7.89 | Gly143, Ser144, Cys145, Glu166 |
Data sourced from in silico molecular docking analyses.
This compound and its parent structures have been evaluated for their ability to inhibit key digestive enzymes. This inhibitory action is a significant area of research, particularly for its potential to modulate carbohydrate digestion.
Trypsin Inhibition: In vitro studies and molecular docking have shown that catechins can act as trypsin inhibitors. They are capable of binding not only within the catalytic cavity but also in the substrate-binding pocket of the trypsin enzyme, thereby impeding its proteolytic activity.
α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase is a critical mechanism for controlling postprandial hyperglycemia. Research indicates that catechins, including glycosylated forms similar to this compound, can inhibit these enzymes. Studies on (+)-catechin 7-O-β-D-glucopyranoside (C7G), a closely related compound, have confirmed its inhibitory effect on both α-amylase and α-glucosidase. The structure of the catechin molecule, particularly the presence of a gallate group, significantly influences the inhibitory potency against α-glucosidase. Non-gallated catechins are generally weaker inhibitors of this enzyme.
Table 2: Inhibitory Activity of General Catechins Against Digestive Enzymes
| Compound | Enzyme | IC50 Value | Inhibition Type |
|---|---|---|---|
| Epigallocatechin gallate (EGCG) | α-Glucosidase | 0.20 ± 0.01 mM | Not specified |
| Epicatechin gallate (ECG) | α-Glucosidase | 0.40 ± 0.05 mM | Not specified |
| (+)-Catechin | α-Glucosidase | > 1.0 mM | Not specified |
| Epicatechin (EC) | α-Glucosidase | > 1.0 mM | Not specified |
| Various Catechins | α-Amylase | Generally weak inhibition (<50% at 1 mM) | Not specified |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data is for general catechins to illustrate the class's properties.
Immunomodulatory Mechanisms in In Vitro and Non-Human In Vivo Immune Models
This compound has demonstrated notable immunomodulatory and anti-inflammatory effects in various non-human experimental models. nih.govtandfonline.comnih.gov These activities are mediated through the regulation of key signaling pathways and the expression of inflammatory and cellular integrity markers.
A primary mechanism identified is the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.govresearchgate.net In models of hepatic fibrosis, (–)-catechin-7-O-β-d-apiofuranoside was shown to significantly inhibit the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis. nih.govnih.gov This was achieved by inhibiting the phosphorylation and subsequent nuclear translocation of STAT3. nih.govnih.govresearchgate.net This action leads to the downregulation of downstream targets like matrix metalloproteinases (MMP-2, MMP-9) and fibrotic proteins such as α-smooth muscle actin (α-SMA) and fibronectin. nih.govresearchgate.net
In murine skeletal muscle cells (C2C12), this compound has been shown to counteract muscle atrophy. nih.gov It achieves this by downregulating the expression of muscle degradation proteins Atrogin-1 and Muscle RING-Finger protein-1 (MuRF1). nih.gov Concurrently, it increases the expression of muscle synthesis proteins like Myoblast determination (MyoD) and Myogenin. nih.gov This regulation is linked to the protein kinase B (Akt)/forkhead box O (FoxO) signaling pathway, where the compound was found to decrease the expression of FoxO, a key regulator of muscle protein degradation. nih.gov
Furthermore, studies on the closely related compound catechin-7-O-β-D-glucopyranoside (CGP) in a rat colitis model revealed significant anti-inflammatory activity. CGP treatment inhibited the production of pro-inflammatory mediators including nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also reduced levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This inhibition was associated with the suppression of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.
Structure Activity Relationship Sar Studies of Catechin 7 O Apiofuranoside
Influence of the 7-O-Apiofuranosyl Moiety on Biological Activities
Catechin (B1668976) 7-O-apiofuranoside has been identified as a significant bioactive compound, particularly in extracts from plants of the Ulmus genus. nih.gov Research has demonstrated its potential in mitigating muscle atrophy, a condition characterized by the loss of skeletal muscle mass. nih.govresearchgate.net The presence of the apiofuranosyl group at the 7-position of the catechin backbone is crucial to these observed activities.
Studies on murine skeletal muscle cells have shown that Catechin 7-O-apiofuranoside can modulate key protein pathways involved in muscle health. nih.gov The compound was found to decrease the expression of proteins associated with muscle degradation, namely Atrogin-1 and Muscle RING-Finger protein-1 (MuRF1). nih.gov Concurrently, it increased the expression of proteins that promote muscle synthesis, such as Myoblast determination (MyoD) and Myogenin. nih.govresearchgate.net This dual action of inhibiting muscle breakdown while promoting muscle buildup highlights the significant biological influence imparted by the compound's specific glycosylation.
| Biological Activity | Effect of this compound | Associated Protein/Gene Markers |
|---|---|---|
| Muscle Synthesis | Increased Expression | MyoD, Myogenin nih.govresearchgate.net |
| Muscle Degradation | Decreased Expression | Atrogin-1, MuRF1 nih.govresearchgate.net |
| Apoptosis | Inhibition | Bcl-2 (inhibitor), Caspase-3 (inducer), PARP (inducer) researchgate.net |
| Antioxidant Activity | Demonstrated protective effects against oxidative stress | SOD, catalase, Gpx researchgate.net |
Stereochemical Impact on Molecular Interactions and Efficacy
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a pivotal role in determining the biological activity of chiral compounds. unimi.it For molecules that interact with biological targets like enzymes and receptors, which are themselves chiral, a specific stereochemical configuration is often required for optimal binding and efficacy. researchgate.net Even subtle differences in the spatial orientation of functional groups can lead to significant variations in pharmacological effects. unimi.it
In the case of this compound, the core catechin structure possesses multiple chiral centers, leading to different stereoisomers such as (+)-catechin and (-)-epicatechin (B1671481). These isomers are known to exhibit different biological activities. nih.gov The attachment of the apiofuranose sugar introduces additional chiral centers, further increasing the molecule's stereochemical complexity.
While specific research isolating the stereochemical impact of the apiofuranosyl moiety on the efficacy of this compound is limited, the principles of molecular recognition strongly suggest its importance. The orientation of the hydroxyl groups on the sugar ring and the nature of the glycosidic bond (α or β) would directly influence how the molecule docks into the binding pocket of a target protein. This stereospecific interaction is critical for the compound's ability to modulate biological pathways, such as those involved in muscle atrophy or apoptosis. researchgate.netresearchgate.net
Comparative Analysis with Other Catechin Glycosides and Aglycones
To fully understand the role of the 7-O-apiofuranosyl moiety, it is useful to compare this compound with its parent aglycone (+)-catechin and other catechin glycosides. The process of glycosylation (attaching a sugar group) can significantly alter the properties of the original flavonoid.
The catechin aglycone itself is a well-studied antioxidant. nih.govmdpi.com However, catechins can be unstable under certain pH conditions. nih.gov Glycosylation is a natural strategy that can enhance the stability of the catechin molecule. For instance, a study on various (+)-catechin glucosides found that they were generally more stable between pH 4 and 8 than the unsubstituted (+)-catechin. nih.gov This suggests that the addition of a sugar moiety, such as apiofuranose, can protect the core catechin structure from degradation.
Different sugar moieties and linkage positions also result in distinct compounds with unique occurrences and properties. For example, within the same Ulmus genus where this compound is found, other related compounds like (+)-catechin 5-O-β-D-apiofuranoside and (+)-catechin 7-O-β-D-xylopyranoside have also been identified. tandfonline.comexlibrisgroup.com Another relevant comparator is Catechin 7-O-glucoside, which differs only in the type of sugar attached at the 7-position. wikipedia.org These variations highlight the chemical diversity that can be generated from a single aglycone, with each glycoside potentially having a unique biological activity profile due to differences in how they are recognized, metabolized, and transported by cells.
| Compound | Core Structure | Attached Group | Position of Attachment | Notable Natural Source(s) |
|---|---|---|---|---|
| (+)-Catechin (Aglycone) | Catechin | - | - | Green Tea, various fruits nih.govmdpi.com |
| This compound | Catechin | Apiofuranose | 7-OH | Ulmus macrocarpa, Ulmus davidiana nih.govtandfonline.com |
| Catechin 7-O-glucoside | Catechin | Glucose | 7-OH | Barley, Cowpea, Rhubarb wikipedia.org |
| (+)-Catechin 7-O-β-D-xylopyranoside | Catechin | Xylopyranose | 7-OH | Ulmus Americana tandfonline.comexlibrisgroup.com |
| (+)-Catechin 5-O-β-D-apiofuranoside | Catechin | Apiofuranose | 5-OH | Ulmus davidiana tandfonline.comexlibrisgroup.com |
Computational Modeling for SAR Prediction and Validation
Computational modeling, or in silico analysis, has become a powerful tool for predicting and understanding the structure-activity relationships of bioactive molecules. Techniques like molecular docking can simulate the interaction between a ligand (e.g., this compound) and a biological target, such as an enzyme or receptor. nih.gov
These models can predict the binding affinity and the specific molecular interactions (like hydrogen bonds) that stabilize the ligand-protein complex. For example, an in silico study of the catechin aglycone investigated its binding affinity to several bacterial proteins, providing insights into its potential mechanism of action as an antibacterial agent. nih.gov The study calculated binding affinity scores (measured in Kcal/mol) to rank how effectively catechin could interact with target enzymes compared to other known inhibitors. nih.gov
Similar computational approaches could be applied to this compound to elucidate its SAR. By modeling its interaction with proteins involved in muscle metabolism, such as Atrogin-1 or MuRF1, researchers could:
Predict the most likely binding site on the protein.
Identify the key amino acid residues that interact with the catechin backbone and the apiofuranosyl moiety.
Virtually modify the structure (e.g., by changing the sugar group or its position) to predict how these changes would affect binding affinity and, consequently, biological activity.
These predictive models serve as a valuable guide for experimental research, helping to rationalize observed biological data and to design new analogs with potentially enhanced efficacy.
Chemical Synthesis, Semi Synthesis, and Derivatization
Strategies for Total Chemical Synthesis of Catechin (B1668976) 7-O-Apiofuranoside
The total chemical synthesis of a flavonoid glycoside such as Catechin 7-O-apiofuranoside is a multistep process that requires careful planning to achieve the desired regioselectivity and stereoselectivity. While a specific total synthesis for this exact molecule is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for flavonoid and carbohydrate chemistry. The general strategy involves three main stages: preparation of a protected catechin aglycone, synthesis of a suitable apiose donor, and the final glycosylation and deprotection steps.
A key challenge in the synthesis of catechin glycosides is the selective protection of the multiple hydroxyl groups on the catechin scaffold to ensure that glycosylation occurs at the desired C7 position. The reactivity of the hydroxyl groups in catechin generally follows the order: 7-OH > 4'-OH > 3'-OH > 5-OH. This inherent reactivity can be exploited to achieve regioselective glycosylation.
A potential synthetic strategy would involve the following key steps:
Protection of the Catechin Core: The synthesis would commence with the protection of the more reactive hydroxyl groups of (+)-catechin, leaving the 7-OH group available for glycosylation. This could be achieved using protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS). A possible approach would be the selective benzylation of the 3, 3', and 4' hydroxyl groups.
Preparation of the Apiose Donor: D-Apiose, a branched-chain pentose (B10789219), needs to be converted into an activated glycosyl donor. This typically involves the protection of the hydroxyl groups of apiose, often through acetylation, and the introduction of a good leaving group at the anomeric position, such as a bromide or a trichloroacetimidate.
Glycosylation Reaction: The protected catechin acceptor would then be reacted with the activated apiose donor. The Koenigs-Knorr reaction or the Schmidt glycosylation are common methods used for forming glycosidic bonds. frontiersin.org The choice of promoter (e.g., silver salts for Koenigs-Knorr or a Lewis acid like TMSOTf for Schmidt glycosylation) is crucial for the efficiency and stereoselectivity of this step.
Deprotection: The final step involves the removal of all protecting groups from both the catechin and apiose moieties to yield the final product, this compound. This is typically achieved through catalytic hydrogenation to remove benzyl groups and acidic or fluoride-mediated cleavage for silyl ethers.
A summary of a hypothetical synthetic approach is presented in the table below.
| Step | Description | Reagents and Conditions |
| 1 | Selective Protection of (+)-Catechin | Protection of the 3, 3', and 4'-OH groups using a suitable protecting group strategy. |
| 2 | Activation of D-Apiose | Conversion of D-apiose into a glycosyl donor, for instance, an acetylated apiofuranosyl bromide. |
| 3 | Glycosylation | Coupling of the protected catechin with the activated apiose donor to form the glycosidic linkage at the 7-OH position. |
| 4 | Deprotection | Removal of all protecting groups to yield this compound. |
This proposed pathway highlights the complexity of the total synthesis of such a molecule, requiring multiple protection and deprotection steps to achieve the desired regioselectivity.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis offers an attractive alternative to purely chemical methods, often providing high regioselectivity and stereoselectivity under milder reaction conditions. nih.gov Enzymes, particularly glycosyltransferases and glycosidases, can be employed for the glycosylation of flavonoids. nih.gov
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate (usually a nucleotide sugar) to an acceptor molecule. pjmonline.org A chemoenzymatic approach for the synthesis of this compound could involve a UDP-glycosyltransferase (UGT) that is specific for both the catechin scaffold and apiose. The synthesis would require:
The Catechin Aglycone: (+)-Catechin would serve as the acceptor substrate.
An Activated Apiose Donor: This would likely be UDP-apiose, which would need to be synthesized enzymatically or chemically.
A Specific Glycosyltransferase: An enzyme capable of transferring apiose to the 7-OH position of catechin. While enzymes specific for the 7-O-glucosylation of flavonoids are known nih.gov, one with specificity for apiose would need to be identified or engineered.
Glycosidases can also be used for synthesis through their transglycosylation activity, where they transfer a sugar from a donor glycoside to an acceptor molecule. nih.gov However, the use of glycosidases for the synthesis of apiosides is hampered by the limited availability of suitable retaining apiosidases. mdpi.com
A comparison of chemical and chemoenzymatic approaches is provided in the table below.
| Feature | Total Chemical Synthesis | Chemoenzymatic Synthesis |
| Regioselectivity | Requires complex protection/deprotection steps. | Often high due to enzyme specificity. nih.gov |
| Stereoselectivity | Can be challenging to control. | Typically excellent due to enzyme's active site. |
| Reaction Conditions | Often harsh (e.g., strong acids/bases, high temperatures). | Generally mild (e.g., aqueous media, neutral pH). nih.gov |
| Substrate Availability | Requires activated glycosyl donors. | Requires specific nucleotide sugars (e.g., UDP-apiose). |
| Enzyme Availability | Not applicable. | A suitable enzyme may need to be discovered or engineered. mdpi.com |
While chemoenzymatic synthesis presents a promising and more environmentally friendly route, the identification and production of a suitable glycosyltransferase with the required specificity remain a significant challenge.
Development of Structurally Modified Analogs for Enhanced Activity or Stability
The modification of natural products is a common strategy in medicinal chemistry to improve their pharmacological properties, such as biological activity, stability, and bioavailability. Catechins, in general, are known for their antioxidant properties but can suffer from poor stability and low bioavailability. researchgate.netnih.gov Glycosylation is a natural modification that can improve the stability and water solubility of flavonoids. elsevierpure.comnih.gov
The development of structurally modified analogs of this compound could aim to further enhance these properties. Potential strategies for modification include:
Modification of the Apiose Moiety: The sugar part of the molecule could be altered to influence its interaction with biological targets or to modify its pharmacokinetic properties. For example, acylation of the sugar's hydroxyl groups could increase lipophilicity, potentially affecting cell membrane permeability.
Modification of the Catechin Core:
Alkylation or Acylation of Free Hydroxyl Groups: The remaining free hydroxyl groups on the catechin rings could be modified. For instance, methylation of the hydroxyl groups on the B-ring can influence the antioxidant activity and metabolic stability of catechins. acs.org
Introduction of New Functional Groups: Halogenation or the introduction of amino groups at specific positions on the aromatic rings could lead to new biological activities.
Polymerization: Cross-linking catechin molecules can lead to polymeric forms with enhanced thermal stability and modified antioxidant and antimicrobial activities. nih.gov
Conjugation with Other Molecules: The compound could be conjugated to other molecules, such as polyethylene (B3416737) glycol (PEG) to improve its pharmacokinetic profile, or to targeting ligands to direct it to specific cells or tissues. Covalent conjugation to natural polymers like alginate has been shown to improve the oxidative stability of catechins. mdpi.com
The rationale and potential outcomes of these modifications are summarized in the following table.
| Modification Strategy | Rationale | Potential Outcome |
| Acylation of Apiose | Increase lipophilicity. | Enhanced cell membrane permeability. |
| Methylation of Catechin | Modulate antioxidant activity and metabolic profile. | Improved stability and bioavailability. acs.org |
| Halogenation of Catechin | Introduce new electronic and steric properties. | Novel or enhanced biological activities. |
| Polymerization | Increase molecular weight and stability. | Enhanced thermal stability and sustained release. nih.gov |
| Conjugation to Polymers | Improve pharmacokinetic properties. | Increased half-life in circulation and improved stability. mdpi.com |
These strategies provide a framework for the rational design of novel analogs of this compound with potentially superior therapeutic properties. Each modification would require careful chemical synthesis and subsequent biological evaluation to assess its impact on the desired activity and stability.
Future Research Directions and Emerging Paradigms
Elucidation of Novel Biological Targets and Signaling Networks
Current research has identified the inhibitory effect of Catechin (B1668976) 7-O-apiofuranoside on the activation of hepatic stellate cells, a key event in the development of liver fibrosis. nih.govsci-hub.se This effect is mediated through the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govsci-hub.se Future investigations should aim to broaden our understanding of the compound's interactions with other cellular targets and signaling cascades.
Emerging research indicates that Catechin 7-O-apiofuranoside may also play a role in regulating processes such as muscle atrophy and osteoclast differentiation. mdpi.com Studies on the effects of this compound on muscle-related proteins have shown a decrease in the expression of muscle degradation markers like Atrogin-1 and an increase in muscle synthesis proteins such as Myogenin. mdpi.com These findings suggest that the compound may interact with signaling pathways crucial for muscle homeostasis.
Computational approaches, such as molecular docking studies, could be instrumental in identifying novel protein targets. By simulating the interaction of this compound with a wide array of proteins, researchers can predict potential binding affinities and guide further experimental validation. This in silico approach can accelerate the discovery of new therapeutic applications for the compound.
Table 1: Known and Potential Biological Targets of this compound
| Target/Pathway | Biological Process | Research Findings |
| STAT3 Signaling | Hepatic Stellate Cell Activation | Inhibition of phosphorylation and nuclear translocation of STAT3. nih.govsci-hub.se |
| Muscle-related proteins | Muscle Atrophy | Decreased expression of Atrogin-1 and increased expression of Myogenin. mdpi.com |
| Osteoclast differentiation | Bone Resorption | Inhibition of osteoclast differentiation. |
Application of Omics Technologies (e.g., Proteomics, Metabolomics)
The application of "omics" technologies, such as proteomics and metabolomics, represents a significant frontier in understanding the multifaceted effects of this compound. These high-throughput techniques can provide a comprehensive overview of the global changes in protein and metabolite profiles within cells or tissues upon treatment with the compound.
While specific proteomics studies on this compound are currently limited, research on other flavonoids has demonstrated the power of this approach. For instance, proteomics has been used to reveal changes in protein expression related to DNA replication and cell wall synthesis in response to other catechins. creative-proteomics.com A similar strategy could be employed to identify the full spectrum of proteins and pathways modulated by this compound, offering a more holistic view of its mechanism of action.
Metabolomics studies have identified this compound as a constituent in various plant extracts. nih.govresearchgate.net However, future research should focus on "untargeted" metabolomics to analyze the broader metabolic shifts induced by this specific compound in biological systems. This could uncover novel metabolic pathways affected by this compound and provide insights into its physiological effects.
Table 2: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Potential Application | Expected Outcomes |
| Proteomics | Identification of protein targets and modulated pathways. | Comprehensive understanding of cellular responses to the compound. |
| Metabolomics | Analysis of global metabolic changes. | Discovery of novel affected metabolic pathways and biomarkers of effect. |
Advanced In Vitro and Organoid Model Systems
To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo studies, the use of advanced in vitro models, particularly organoids, is a promising future direction. Organoids are three-dimensional (3D) cell cultures that mimic the architecture and functionality of native organs, offering a more physiologically relevant system for studying drug effects and disease processes. sinobiological.comnih.gov
Currently, research on this compound has primarily utilized conventional 2D cell culture models. nih.gov The development and application of organoid models, such as liver or muscle organoids, would enable a more accurate assessment of the compound's efficacy and potential toxicity in a human-like microenvironment. sinobiological.comnih.gov For example, liver organoids could be used to further investigate the anti-fibrotic effects of this compound in a more complex, multicellular context that includes hepatocytes, stellate cells, and other relevant cell types.
These advanced models can also be derived from patient tissues, opening the door for personalized medicine approaches where the effectiveness of this compound could be tested on an individual basis.
Innovations in Extraction, Purification, and Large-Scale Production Methodologies
The translation of this compound from a laboratory curiosity to a potential therapeutic agent will necessitate the development of efficient and scalable methods for its production. Current extraction methods from natural sources like Ulmus macrocarpa have been optimized at the laboratory scale. acs.org
Future research should focus on innovative and environmentally friendly extraction techniques, such as supercritical fluid extraction and ultrasound-assisted extraction, which have shown promise for other flavonoids. nih.gov These methods can offer higher yields and reduced solvent consumption compared to traditional techniques.
For large-scale production, both improved purification from natural sources and total chemical synthesis are viable avenues. Advances in chromatographic techniques, such as high-speed counter-current chromatography, could be adapted for the efficient purification of this compound. mdpi.com Furthermore, the development of a robust and cost-effective chemical synthesis route would provide a consistent and high-purity supply of the compound, independent of natural source availability. Enzymatic synthesis of related catechin glucosides has also been reported and could be explored for this compound. nih.govacs.org
Table 3: Comparison of Potential Large-Scale Production Methods for this compound
| Method | Advantages | Challenges |
| Advanced Extraction from Natural Sources | Utilizes a renewable resource. | Variability in compound yield, potential for co-extraction of impurities. |
| Chemical Synthesis | High purity and consistency. | Potentially complex and costly multi-step process. |
| Enzymatic Synthesis | High specificity and milder reaction conditions. | Enzyme stability and cost, optimization of reaction parameters. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
